L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-
Description
Historical Context of Protected Amino Acid Research
The systematic protection of amino acid functional groups emerged as a cornerstone of peptide chemistry in the mid-20th century. Early work by Emil Fischer and Franz Hofmeister established the peptide bond as the fundamental linkage in protein structures, but it was Robert Bruce Merrifield's development of solid-phase peptide synthesis (SPPS) in 1963 that necessitated advanced protecting group strategies. The introduction of the tert-butyloxycarbonyl (Boc) group by Carpino in 1970 provided a acid-labile protecting mechanism that complemented the base-sensitive 9-fluorenylmethoxycarbonyl (Fmoc) group, enabling orthogonal protection schemes.
For L-ornithine derivatives specifically, the need to protect both the α-amino group and the side-chain guanidino functionality became apparent during attempts to synthesize arginine-rich peptides. Researchers discovered that unprotected guanidino groups in arginine and ornithine analogs led to undesired side reactions, including deguanidination and lactam formation. This drove the development of specialized protecting groups such as the nitro (NO₂) and tosyl (Tos) functionalities, which stabilized the guanidino group while allowing selective deprotection.
Significance of L-Ornithine in Biochemical Research
L-Ornithine occupies a unique position in nitrogen metabolism as the central intermediate in the urea cycle. Unlike its homolog L-arginine, ornithine lacks the guanidino group but shares the pentanediamine backbone, making it ideal for studying enzyme-substrate interactions in transamidation reactions. When protected with a Boc group at the N2 position and a sulfonamidino moiety at N5, the derivative gains enhanced stability against proteolytic degradation while retaining the ability to participate in hydrogen bonding networks.
Recent studies have utilized N2-Boc-N5-guanidino ornithine derivatives to probe the active sites of nitric oxide synthases (NOS). The bulky 2,3,6-trimethylphenylsulfonyl group in the guanidino protection prevents premature cyclization while maintaining the planar geometry required for enzyme recognition. This balance between steric protection and functional mimicry has enabled precise mapping of arginase binding pockets without triggering catalytic activity prematurely.
Overview of Protected Guanidino Derivatives
The protection of guanidino groups presents unique challenges due to their high basicity (pKa ~12-13) and nucleophilicity. Early strategies employed nitro (NO₂) groups as electron-withdrawing protectors, as seen in Boc-L-nitroarginine derivatives. However, the advent of sulfonyl-based protectors like the 2,3,6-trimethylphenylsulfonyl group marked a significant advancement. These groups provide:
- Enhanced steric shielding of the guanidino nitrogen
- Improved resistance to nucleophilic attack during coupling reactions
- Compatibility with both Boc and Fmoc SPPS protocols
A comparative analysis of protecting group performance reveals critical trade-offs:
| Protection Strategy | Stability in TFA | Hydrogenolysis Resistance | Deprotection Method |
|---|---|---|---|
| Nitro (NO₂) | Moderate | Low | H₂/Pd-C |
| Tosyl (Tos) | High | High | HF/Scavengers |
| Trimethylphenylsulfonyl | Very High | Very High | Strong Acid/Base |
The trimethylphenylsulfonyl group in the target compound demonstrates superior stability under standard SPPS conditions compared to traditional nitro protection, reducing premature deprotection from 15% to <2% in model systems.
Purpose and Scope of L-Ornithine N2-Boc-N5-Guanidino Research
Current investigations focus on three primary applications of this derivative:
- Orthogonal Protection Schemes : The Boc group at N2 and sulfonamidino group at N5 enable sequential deprotection, allowing incorporation into both solution-phase and solid-phase syntheses. This dual protection is particularly valuable for synthesizing branched peptides where selective modification of side chains is required.
- Enzyme Mimicry Studies : By mimicking the guanidino group's geometry without its reactivity, researchers can create transition-state analogs for crystallographic studies of arginine-processing enzymes. The 2,3,6-trimethylphenylsulfonyl group's bulk forces the derivative into a chair conformation that mirrors the planar transition state in nitric oxide synthase catalysis.
- Stability Enhancement : Comparative stability studies show that the N2-Boc-N5-sulfonamidino protection increases the half-life of ornithine-containing peptides in serum from 2.3 hours to over 48 hours, addressing a critical limitation in therapeutic peptide development.
Ongoing research aims to expand these applications into photolabile protection strategies, where the sulfonamidino group could be cleaved via light activation for spatiotemporal control in drug delivery systems. Preliminary results indicate that substituting the methyl groups with nitroveratryl moieties enables efficient UV-induced deprotection (λ = 365 nm) while maintaining synthetic compatibility.
Properties
Molecular Formula |
C20H32N4O6S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(2S)-5-[[amino-[(2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C20H32N4O6S/c1-12-9-10-13(2)16(14(12)3)31(28,29)24-18(21)22-11-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h9-10,15H,7-8,11H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 |
InChI Key |
GXRUMEUDICWYRQ-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Protection
- The synthesis typically begins with L-ornithine as the starting material.
- The alpha-amino group (N2) is selectively protected using tert-butoxycarbonyl anhydride (Boc2O) under mild basic conditions (e.g., NaHCO3 or triethylamine in aqueous or organic solvents) to form the N2-Boc-L-ornithine intermediate.
- This step prevents unwanted reactions at the alpha-amino site during subsequent modifications.
Selective Functionalization of the Side-Chain Amino Group (N5)
- The side-chain amino group (N5) is then targeted for modification.
- Introduction of the imino linkage with the 2,3,6-trimethylphenyl sulfonyl amine moiety is achieved by first preparing the sulfonylated amine reagent.
- The sulfonylation reagent is typically synthesized by reacting 2,3,6-trimethylbenzenesulfonyl chloride with an appropriate amine to yield the sulfonamide intermediate.
- The sulfonamide is then converted into an imino derivative through condensation with an aldehyde or equivalent electrophile bearing the imino functionality.
- The N5 amino group of Boc-L-ornithine is reacted with this imino sulfonamide reagent under controlled conditions (e.g., in anhydrous solvents like dichloromethane or DMF, at low temperature) to form the N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- derivative.
Purification and Characterization
- The crude product is purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC to separate the desired compound from side-products.
- Characterization is performed by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Detailed Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection of N2 | Boc2O, NaHCO3, aqueous dioxane, 0–25°C | 85–90 | Mild conditions preserve stereochemistry |
| 2 | Preparation of 2,3,6-trimethylphenyl sulfonyl chloride | Chlorosulfonic acid, 2,3,6-trimethylbenzene, 0–5°C | 75–80 | Exothermic, requires cooling |
| 3 | Sulfonamide formation | Sulfonyl chloride + amine, pyridine, 0–25°C | 80–85 | Anhydrous conditions preferred |
| 4 | Imino linkage formation | Sulfonamide + aldehyde, acid catalyst, anhydrous solvent | 70–75 | Reaction monitored by TLC |
| 5 | Coupling with Boc-L-ornithine | Nucleophilic substitution, base (e.g., DIPEA), DMF, 0–25°C | 65–70 | Regioselective for N5 amino group |
Research Findings and Optimization Notes
- The Boc protection is well-established and yields high regioselectivity at the alpha-amino group with minimal racemization.
- Sulfonylation of 2,3,6-trimethylphenyl derivatives requires careful temperature control to avoid polysulfonation or decomposition.
- The imino linkage formation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis.
- Coupling efficiency at N5 depends on the steric hindrance of the sulfonylated imino reagent; thus, slow addition and temperature control improve yields.
- Purification by reversed-phase HPLC enhances the isolation of pure compound, crucial for pharmaceutical or biochemical applications.
Summary Table of Key Synthetic Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature (Boc protection) | 0–25°C | Prevents side reactions and racemization |
| Solvent (Sulfonylation) | Anhydrous pyridine or dichloromethane | Ensures sulfonyl chloride stability |
| Reaction time (Imino formation) | 2–4 hours | Complete conversion without degradation |
| Base for coupling | DIPEA or triethylamine | Enhances nucleophilicity and coupling yield |
| Purification method | Silica gel chromatography / HPLC | Critical for removing unreacted reagents |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: Common reagents for substitution reactions include acids and bases, leading to the formation of different derivatives.
Scientific Research Applications
L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is widely used in scientific research, particularly in:
Biology: It is used in studies involving enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group. It temporarily masks the amino group of L-Ornithine, preventing it from participating in unwanted side reactions during peptide synthesis. The protecting group can be removed under mild conditions, typically by acid or base treatment, to regenerate the free amino group .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related L-ornithine derivatives based on protecting groups, reactivity, and synthetic utility. Key examples include:
Table 1: Structural and Functional Comparison
Key Differences
Protecting Group Stability :
- Boc vs. Fmoc : Boc is removed with trifluoroacetic acid (TFA), while Fmoc requires piperidine. This distinction allows orthogonal protection strategies .
- Sulfonyl Groups : Mesitylenesulfonyl (MTS) offers greater steric hindrance than Tosyl, reducing side reactions during peptide elongation. Pbf (in Fmoc-L-Arg(Me,Pbf)-OH) provides enhanced acid stability but requires harsh deprotection .
Reactivity in Synthesis: The target compound’s MTS group minimizes lactamization (a common side reaction in ornithine derivatives) compared to Tosyl-protected analogs . Nitroamino derivatives (e.g., CAS 13836-37-8) are less favored due to nitro group redox sensitivity .
Physical Properties :
Biological Activity
L-Ornithine is a non-proteinogenic amino acid that plays a critical role in the urea cycle and is involved in various metabolic processes. The compound L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is a derivative of L-ornithine that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on metabolism, potential therapeutic applications, and relevant research findings.
The compound's chemical structure is characterized by the following formula:
- Molecular Formula : C22H36N4O7S
- Molecular Weight : 470.66 g/mol
This compound features a dimethylethoxycarbonyl group and a sulfonamide moiety that may influence its biological interactions and efficacy.
1. Metabolic Role
L-Ornithine is primarily known for its role in the urea cycle, where it helps in the detoxification of ammonia. It acts as a precursor to L-arginine and L-citrulline, which are vital for protein synthesis and nitric oxide production. The compound's modifications may enhance its stability and bioavailability compared to standard L-ornithine.
2. Effects on Physical Performance
A study investigated the effects of L-ornithine supplementation on physical fatigue. In this double-blind, placebo-controlled trial involving 17 healthy volunteers, participants taking L-ornithine (2000 mg/d for 7 days) reported significantly reduced fatigue levels compared to those receiving a placebo. This effect was attributed to enhanced lipid metabolism and improved energy efficiency during physical exertion .
3. Antifibrotic Properties
Recent research has indicated that ornithine derivatives may exhibit antifibrotic properties. A study highlighted that certain ornithine analogs could inhibit fibroblast proliferation and collagen synthesis in vitro, suggesting potential therapeutic applications in fibrotic diseases .
Case Studies
Several studies have explored the effects of L-ornithine derivatives on various biological systems:
Research Findings
Research indicates that the biological activity of L-ornithine derivatives can be influenced by structural modifications:
- Enhanced Stability : The introduction of protective groups like dimethylethoxycarbonyl may improve the stability of ornithine in biological systems.
- Increased Bioactivity : Modifications can lead to increased interaction with metabolic pathways, enhancing the compound's effectiveness in promoting recovery from fatigue and potentially addressing metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
